Cyclohexanol, 2-(4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-, trans-(+-)-
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Overview
Description
Cyclohexanol, 2-(4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-, trans-(±)- is an organic compound that features a cyclohexanol moiety bonded to a pyridine ring, which is further substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 2-(4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-, trans-(±)- typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated benzene derivative and a suitable nucleophile.
Cyclohexanol Addition: The final step involves the addition of the cyclohexanol moiety to the pyridine ring, which can be achieved through a nucleophilic addition reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 2-(4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-, trans-(±)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can undergo reduction reactions to form different reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives (ketones and aldehydes), reduced derivatives, and various substituted compounds depending on the nucleophile used.
Scientific Research Applications
Cyclohexanol, 2-(4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-, trans-(±)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism by which Cyclohexanol, 2-(4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-, trans-(±)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog without the pyridine and chlorophenyl groups.
Chlorophenylpyridine: Lacks the cyclohexanol moiety.
Pyridine Derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
Cyclohexanol, 2-(4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-, trans-(±)- is unique due to its combination of a cyclohexanol moiety, a pyridine ring, and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
120446-99-3 |
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Molecular Formula |
C17H22ClNO |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
(1R,2R)-2-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C17H22ClNO/c18-15-7-5-13(6-8-15)14-9-11-19(12-10-14)16-3-1-2-4-17(16)20/h5-9,16-17,20H,1-4,10-12H2/t16-,17-/m1/s1 |
InChI Key |
OPBZGCRRDODBBI-IAGOWNOFSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N2CCC(=CC2)C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1CCC(C(C1)N2CCC(=CC2)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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